molecular formula C19H14FN3O2 B2805213 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 899385-53-6

3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione

Cat. No.: B2805213
CAS No.: 899385-53-6
M. Wt: 335.338
InChI Key: ZOJKBVMOYZKEKF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrimidoquinoline core structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored due to its high yield, short reaction times, and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production of this compound may involve scaling up the multi-component reaction process. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to DNA, thereby interfering with DNA replication and transcription processes . This binding affinity contributes to its antitumor activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrimidoquinoline moieties. This combination enhances its biological activity and makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-11-21-18-16(17(24)14-5-3-4-6-15(14)22(18)2)19(25)23(11)13-9-7-12(20)8-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKBVMOYZKEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327014
Record name 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899385-53-6
Record name 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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